Deoxyflindissone
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Overview
Description
Deoxyflindissone is a tirucallane triterpenoid compound, specifically identified as (13α,14β,17α,20S,23R)-21,23-epoxylanosta-7,24-dien-3-one. It has been isolated from the stems and stem bark of the plant Cornus walteri . This compound is known for its significant cytotoxic activity, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxyflindissone can be synthesized through the extraction of Cornus walteri using methanol. The methanolic extract is then subjected to chromatographic separation to isolate the compound . The detailed synthetic route involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes. The stems and stem bark of Cornus walteri are dried and chopped before being extracted with methanol. The extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Deoxyflindissone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Deoxyflindissone has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of tirucallane triterpenoids.
Medicine: this compound’s potential therapeutic properties are being explored for developing new drugs.
Mechanism of Action
Deoxyflindissone exerts its effects primarily through its cytotoxic activity. It targets specific cellular pathways and molecular targets, leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Flindissone: A limonoid isolated from Trichilia prieuriana, known for its activity as a liver X receptor agonist.
Leucophyllone: Another tirucallane triterpenoid with similar structural features and biological activities.
Uniqueness: Deoxyflindissone is unique due to its specific structure, which includes a 21,23-epoxylanosta-7,24-dien-3-one framework. This structure contributes to its distinct cytotoxic activity and potential therapeutic applications .
Properties
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(3S,5R)-5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-19(2)16-21-17-20(18-32-21)22-10-14-30(7)24-8-9-25-27(3,4)26(31)12-13-28(25,5)23(24)11-15-29(22,30)6/h8,16,20-23,25H,9-15,17-18H2,1-7H3/t20-,21+,22+,23+,25+,28-,29+,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGHSYJXJAHWPX-LLUYJYKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC(CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C[C@H](CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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